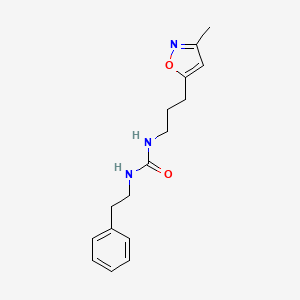

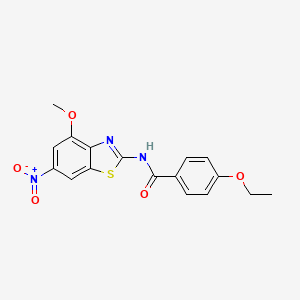

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea” is a chemical compound that belongs to the family of five-membered heterocycles known as isoxazoles . Isoxazoles are characterized by a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .Applications De Recherche Scientifique

Novel EAA Receptor Antagonists

Research conducted by Krogsgaard‐Larsen et al. (1991) introduced a novel class of amino acid antagonists targeting non-NMDA excitatory amino acid (EAA) receptors. The study explored derivatives of the isoxazole amino acid AMPA, leading to the development of compounds showing selective antagonistic activity against AMPA-induced excitation, potentially contributing to neuroprotection strategies against excitotoxic effects. This suggests the relevance of isoxazole derivatives in developing neuroprotective drugs (Krogsgaard‐Larsen et al., 1991).

Synthesis and Pharmacology of Heteroaryl Analogues

Bang-Andersen et al. (1997) conducted a study on the synthesis and quantitative structure-activity relationships of 3-isoxazolol bioisosteres of glutamic acid, aiming at the AMPA receptors. The research highlighted how modifications to the isoxazole ring affect the binding and pharmacological activity, providing insights into the design of more effective and selective ligands for the AMPA receptors (Bang-Andersen et al., 1997).

Isoxazole Tautomerism and Basicity

A foundational study by Boulton and Katritzky (1961) on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, provided essential data on their infra-red and ultra-violet spectra, basicities, and acid strengths. This research offers a crucial understanding of the chemical properties and behavior of isoxazole derivatives, laying the groundwork for further explorations into their potential scientific applications (Boulton & Katritzky, 1961).

Advanced Synthetic Techniques

Research into the synthesis of isoxazole derivatives, such as the work by Gabriele et al. (2006) on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcases advanced synthetic techniques that enable the creation of complex molecules with potential for diverse scientific applications. This highlights the importance of innovative synthetic methodologies in expanding the scope of research and development of isoxazole-based compounds (Gabriele et al., 2006).

Safety and Hazards

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on the development of eco-friendly synthetic strategies and the exploration of the therapeutic potential of isoxazole derivatives .

Propriétés

IUPAC Name |

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQKLYSKQZQDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)

![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)